Cas no 123014-49-3 (Benzenebutanol, 2,3-dimethoxy-)

Benzenebutanol, 2,3-dimethoxy- 化学的及び物理的性質
名前と識別子
-
- Benzenebutanol, 2,3-dimethoxy-
- 2,3-Dimethoxy-benzenebutanol
- 123014-49-3
- 4-(2,3-dimethoxyphenyl)butan-1-ol
- SCHEMBL9510542
- AB92802
- CS-0457387
- CNJONWGTMFWPDT-UHFFFAOYSA-N
-
- MDL: MFCD29918183
- インチ: InChI=1S/C12H18O3/c1-14-11-8-5-7-10(12(11)15-2)6-3-4-9-13/h5,7-8,13H,3-4,6,9H2,1-2H3
- InChIKey: CNJONWGTMFWPDT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 210.125594432g/mol
- どういたいしつりょう: 210.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 38.7Ų
Benzenebutanol, 2,3-dimethoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | P42138-1G |
2,3-Dimethoxy-benzenebutanol |
123014-49-3 | 95% | 1G |
$665 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528054-250mg |
4-(2,3-Dimethoxyphenyl)butan-1-ol |
123014-49-3 | 98% | 250mg |
¥3294.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00823580-1g |
2,3-Dimethoxy-benzenebutanol |
123014-49-3 | 95% | 1g |
¥4725.0 | 2023-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528054-1g |
4-(2,3-Dimethoxyphenyl)butan-1-ol |
123014-49-3 | 98% | 1g |
¥8683.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528054-500mg |
4-(2,3-Dimethoxyphenyl)butan-1-ol |
123014-49-3 | 98% | 500mg |
¥5066.00 | 2024-08-09 |
Benzenebutanol, 2,3-dimethoxy- 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
Benzenebutanol, 2,3-dimethoxy-に関する追加情報
Exploring Benzenebutanol, 2,3-dimethoxy- (CAS No. 123014-49-3): Properties, Applications, and Market Insights
Benzenebutanol, 2,3-dimethoxy- (CAS No. 123014-49-3) is a specialized aromatic compound with a unique molecular structure that combines a benzene ring with a butanol chain and two methoxy groups at the 2,3-positions. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, fragrances, and organic synthesis. Researchers and industry professionals are increasingly interested in 2,3-dimethoxybenzenebutanol for its potential as a building block in drug development and fine chemical production.
The chemical properties of Benzenebutanol, 2,3-dimethoxy- make it particularly valuable in synthetic chemistry. With a molecular formula of C12H18O3 and a molecular weight of 210.27 g/mol, this compound exhibits moderate solubility in organic solvents while being relatively stable under standard conditions. The presence of the two methoxy groups enhances its reactivity in electrophilic aromatic substitution reactions, making it a useful intermediate in the synthesis of more complex molecules. Recent studies have explored the potential of 2,3-dimethoxylated benzenebutanol in creating novel pharmaceutical compounds with improved bioavailability.
In the pharmaceutical industry, Benzenebutanol, 2,3-dimethoxy- has shown promise as a precursor in the synthesis of central nervous system (CNS) drugs. The compound's structural features allow for easy modification, enabling medicinal chemists to develop derivatives with specific pharmacological properties. Current research trends focus on utilizing dimethoxy benzenebutanol derivatives in the development of neuroprotective agents and cognitive enhancers, addressing growing concerns about neurodegenerative diseases in aging populations.
The fragrance and flavor industry has also recognized the potential of 2,3-dimethoxybenzenebutanol as a novel aromatic ingredient. Its unique combination of aromatic and alcoholic characteristics allows for the creation of complex scent profiles that are both long-lasting and distinctive. Perfumers are particularly interested in how the methoxy-substituted benzenebutanol can contribute to oriental and woody fragrance bases, responding to consumer demand for more sophisticated and natural-smelling personal care products.
From a market perspective, the demand for Benzenebutanol, 2,3-dimethoxy- has been steadily increasing, particularly in regions with strong pharmaceutical and specialty chemical industries. Asia-Pacific markets show particularly strong growth potential, driven by expanding pharmaceutical R&D activities in countries like China and India. Industry analysts predict that the global market for 2,3-dimethoxylated aromatic alcohols could experience compound annual growth rates of 5-7% over the next five years, reflecting broader trends in fine chemical innovation.
Environmental considerations surrounding Benzenebutanol, 2,3-dimethoxy- production and use have become increasingly important. Manufacturers are focusing on developing greener synthesis routes that minimize waste and energy consumption, responding to both regulatory pressures and consumer preferences for sustainable chemicals. Recent advancements in catalytic processes have significantly improved the atom economy of dimethoxy benzenebutanol synthesis, making it more attractive from both economic and environmental perspectives.
Quality control and analytical methods for Benzenebutanol, 2,3-dimethoxy- have seen significant improvements with the advent of advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) now allow for precise quantification and purity assessment of 2,3-dimethoxybenzenebutanol samples, ensuring consistent quality for research and industrial applications. These analytical advancements have been particularly valuable in pharmaceutical applications where purity requirements are stringent.
Future research directions for Benzenebutanol, 2,3-dimethoxy- include exploring its potential in material science applications. Preliminary studies suggest that derivatives of methoxy-substituted benzenebutanol could serve as monomers for specialty polymers with unique optical or mechanical properties. Additionally, the compound's potential in agrochemical formulations is being investigated, particularly in the development of new generation plant growth regulators and eco-friendly pesticides.
For researchers and industry professionals working with Benzenebutanol, 2,3-dimethoxy-, proper handling and storage remain important considerations. While not classified as hazardous, the compound should be stored in tightly sealed containers away from strong oxidizers and heat sources. Standard laboratory safety protocols are generally sufficient when working with 2,3-dimethoxybenzenebutanol, though proper ventilation is recommended due to its aromatic nature.
The intellectual property landscape surrounding Benzenebutanol, 2,3-dimethoxy- has become increasingly active, with several patents filed in recent years covering novel synthesis methods and specific applications. This reflects the growing commercial interest in dimethoxy-substituted aromatic alcohols and their derivatives. Companies investing in this space are focusing on developing proprietary processes that offer cost and efficiency advantages over traditional synthetic routes.
In conclusion, Benzenebutanol, 2,3-dimethoxy- (CAS No. 123014-49-3) represents an important specialty chemical with diverse applications across multiple industries. Its unique structural features and synthetic versatility make it particularly valuable in pharmaceutical research and fine chemical production. As scientific understanding of 2,3-dimethoxybenzenebutanol chemistry continues to advance, we can expect to see new and innovative applications emerge, further driving demand for this interesting compound in global markets.
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